1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine
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Overview
Description
1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropanesulfonyl group, a piperazine ring, and a 2-methylimidazo[1,2-b]pyridazin-6-yl moiety. The imidazo[1,2-b]pyridazine core is a privileged structure in drug design due to its ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anti-cancer properties, especially in the treatment of multiple myeloma.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of the kinase, preventing its activation and subsequent signaling pathways . This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Takinib: Another TAK1 inhibitor with a different chemical structure but similar biological activity.
Relugolix: A gonadotropin-releasing hormone receptor antagonist that also contains a pyridazine ring.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2) with a pyridazine core.
Uniqueness
1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to its specific combination of functional groups and its potent inhibitory activity against TAK1 kinase. This compound’s structure allows for high selectivity and potency, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C14H19N5O2S |
---|---|
Molecular Weight |
321.40 g/mol |
IUPAC Name |
6-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H19N5O2S/c1-11-10-19-13(15-11)4-5-14(16-19)17-6-8-18(9-7-17)22(20,21)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3 |
InChI Key |
NMSRVIRCZDZJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)S(=O)(=O)C4CC4 |
Origin of Product |
United States |
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